molecular formula C21H16N2O5 B3040417 3,3-Di-(phthalimidomethyl)oxetane CAS No. 198572-34-8

3,3-Di-(phthalimidomethyl)oxetane

Cat. No.: B3040417
CAS No.: 198572-34-8
M. Wt: 376.4
InChI Key: HTFMCWNTTNUZID-UHFFFAOYSA-N
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Description

3,3-Di-(phthalimidomethyl)oxetane is a chemical compound with the molecular formula C21H16N2O5 It is characterized by the presence of an oxetane ring substituted with two phthalimidomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di-(phthalimidomethyl)oxetane typically involves the reaction of oxetane with phthalimide derivatives. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Di-(phthalimidomethyl)oxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phthalimidomethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbon derivatives.

Scientific Research Applications

3,3-Di-(phthalimidomethyl)oxetane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Di-(phthalimidomethyl)oxetane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be catalyzed by specific enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Di-(phthalimidomethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

    3,3-Di-(phthalimidomethyl)cyclopropane: Contains a cyclopropane ring instead of an oxetane ring.

    3,3-Di-(phthalimidomethyl)butane: A simpler structure with a butane backbone.

Uniqueness

3,3-Di-(phthalimidomethyl)oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to its analogs. The strained ring structure of oxetane makes it more reactive in certain chemical reactions, providing opportunities for the synthesis of novel compounds and materials.

Properties

IUPAC Name

2-[[3-[(1,3-dioxoisoindol-2-yl)methyl]oxetan-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-17-13-5-1-2-6-14(13)18(25)22(17)9-21(11-28-12-21)10-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMCWNTTNUZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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